4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-component condensation reactions. One common method involves the reaction of cyanothioacetamide with acetaldehyde and a suitable amine, such as piperidine . The reaction conditions often include the use of an acidic or basic catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it exhibits affinity for the zinc finger domain of the HIV-1 nucleocapsid protein, which is crucial for the virus’s replication process . The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound has a similar structure but contains a thioxo group instead of an oxo group.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another related compound used in organocatalytic reactions.
Uniqueness
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-5-7(3-10)6(2)12-9(13)8(5)4-11/h1-2H3,(H,12,13) |
InChI Key |
RZMOJCBAGWENSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.